

# Amiselimod: A Technical Guide for Autoimmune Disease Research

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## Compound of Interest

Compound Name: **Amiselimod**

Cat. No.: **B1664909**

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## Abstract

**Amiselimod** (MT-1303) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of various autoimmune diseases. As a second-generation S1P receptor modulator, it offers a more favorable cardiac safety profile compared to first-generation molecules like fingolimod.<sup>[1][2][3]</sup> **Amiselimod** is a prodrug that is converted in vivo to its active phosphate metabolite, **amiselimod-P**, which acts as a functional antagonist of the S1P1 receptor.<sup>[4][5]</sup> This functional antagonism leads to the internalization of S1P1 receptors on lymphocytes, thereby preventing their egress from secondary lymphoid organs and reducing the infiltration of pathogenic lymphocytes into sites of inflammation.<sup>[3][6]</sup> This guide provides an in-depth technical overview of **Amiselimod**, summarizing key quantitative data, detailing experimental protocols from pivotal preclinical and clinical studies, and visualizing its mechanism of action and experimental workflows.

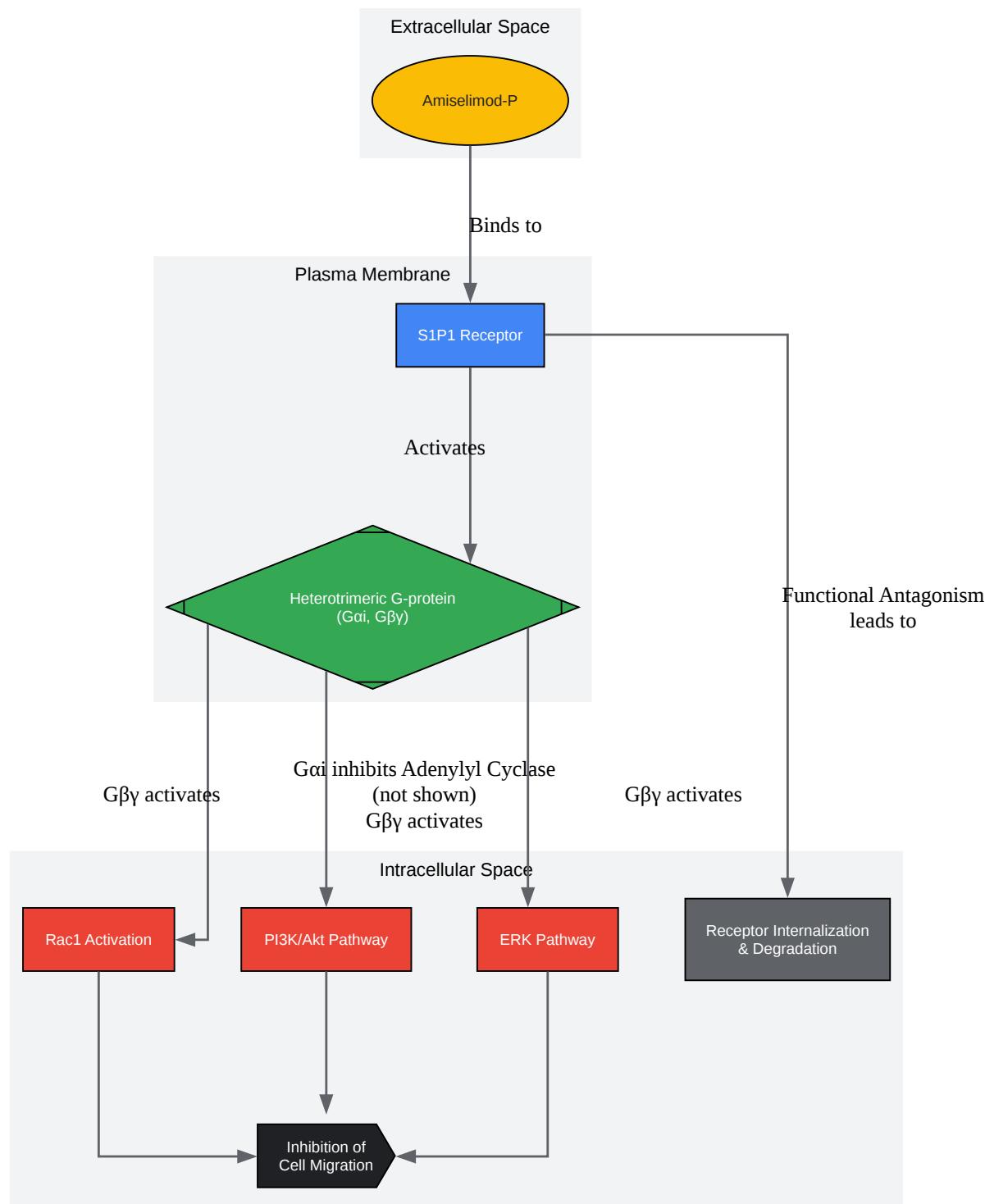
## Mechanism of Action

**Amiselimod** is an orally administered prodrug that is phosphorylated by sphingosine kinases to its active form, **amiselimod** phosphate (**amiselimod-P**).<sup>[4][5]</sup> **Amiselimod-P** is a high-affinity agonist for the S1P1 receptor.<sup>[4]</sup> Upon binding, it induces the internalization and degradation of the S1P1 receptor on lymphocytes.<sup>[3][6]</sup> This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from lymph nodes.<sup>[3][6]</sup> By sequestering lymphocytes in the secondary lymphoid organs, **Amiselimod**

reduces the number of circulating T and B cells, including autoreactive lymphocytes, thus mitigating inflammation in target tissues.<sup>[6]</sup> This targeted immunomodulation has shown therapeutic potential in various autoimmune conditions, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus.<sup>[6][7][8]</sup>

## S1P1 Receptor Signaling Pathway

The binding of **Amiselimod**-P to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily activates the G<sub>αi</sub> subunit. This initiates a downstream signaling cascade that ultimately regulates cell migration.



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**Figure 1: Amiselimod-P and the S1P1 Receptor Signaling Pathway.**

## Quantitative Data Summary

The following tables summarize key quantitative data for **Amiselimod** and its active metabolite, **amiselimod-P**, from various preclinical and clinical studies.

**Table 1: In Vitro Receptor Selectivity and Potency of Amiselimod-P**

Receptor Subtype	Agonist Activity (EC50)	Reference
Human S1P1	75 pM	[4]
Human S1P2	No distinct agonist activity	[5]
Human S1P3	No distinct agonist activity	[5]
Human S1P4	Minimal agonist activity	[5]
Human S1P5	High selectivity	[5]

**Table 2: In Vitro Functional Activity of Amiselimod-P**

Assay	Parameter	Value	Reference
GIRK Channel Activation (Human Atrial Myocytes)	EC50	41.6 nM	[4]

**Table 3: Pharmacokinetic Parameters of Amiselimod and Amiselimod-P in Healthy Subjects (Phase 1)**

Analyte	Dose	Tmax (median, hours)	t1/2 (mean, hours)	Reference
Amiselimod	Multiple doses	11 - 12	386 - 423	[5][9]
Amiselimod-P	Multiple doses	10	376 - 404	[5][9]

**Table 4: Efficacy of Amiselimod in a Phase 2 Trial in Relapsing-Remitting Multiple Sclerosis (MOMENTUM)**

## study, 24 weeks)

Dose	Reduction in Gadolinium- Enhancing Lesions vs. Placebo	Annualized Relapse Rate Reduction vs. Placebo	Reference
0.2 mg	Significant	Not significant	<a href="#">[10]</a>
0.4 mg	Significant	Significant	<a href="#">[10]</a> <a href="#">[11]</a>

**Table 5: Efficacy of Amiselimod in a Phase 2 Trial in Mild to Moderate Ulcerative Colitis (12 weeks)**

Outcome	Amiselimod Group	Placebo Group	p-value	Reference
Improvement in Modified Mayo Score	-2.3 points	-1.6 points	<0.01	<a href="#">[7]</a>
Endoscopic Improvement	>42%	23%	<0.01	<a href="#">[7]</a>
Clinical Remission	>31%	18%	0.03	<a href="#">[7]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in **Amiselimod** research.

## Preclinical Models

This model is used to evaluate the efficacy of **Amiselimod** in preventing chronic intestinal inflammation.[\[2\]](#)[\[3\]](#)

- Animals: Severe combined immunodeficient (SCID) or Rag1<sup>-/-</sup> mice are used as recipients. Donor mice are typically BALB/c mice.

- Induction of Colitis:
  - Isolate splenocytes from donor mice.
  - Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
  - Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.
  - Sort the cells into CD4+CD45RBhigh (naive T cells) and CD4+CD45RBlow (regulatory T cells) populations using fluorescence-activated cell sorting (FACS).
  - Inject approximately  $4 \times 10^5$  CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.[12]
- Treatment: Administer **Amiselimod** (e.g., 0.1 and 0.3 mg/kg) or vehicle orally on a daily basis, starting one week after cell transfer.[2]
- Outcome Measures:
  - Monitor body weight and stool consistency regularly.
  - After a set period (e.g., 4-8 weeks), euthanize the mice and collect colonic tissue for histological analysis to assess inflammation severity.
  - Isolate lamina propria lymphocytes to analyze T cell populations (e.g., Th1, Th17) by flow cytometry.[11]

EAE is a widely used animal model for multiple sclerosis.

- Animals: C57BL/6 mice are commonly used.
- Induction of EAE:
  - Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). A typical concentration is 200 µg of MOG peptide per mouse.[13]

- Inject the emulsion subcutaneously at the base of the tail and on the flanks.
- Administer pertussis toxin (e.g., 200-500 ng per mouse) intraperitoneally on the day of immunization and again two days later to increase the permeability of the blood-brain barrier.[\[14\]](#)
- Treatment: Begin oral administration of **Amiselimod** or vehicle at the desired dose and schedule.
- Outcome Measures:
  - Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
  - Perform histological analysis of the spinal cord to assess inflammation and demyelination.

This is a spontaneous model of systemic lupus erythematosus.[\[5\]](#)

- Animals: Female MRL/lpr mice.
- Treatment: Begin daily oral administration of **Amiselimod** (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle at 8 weeks of age for a prophylactic study, or after disease onset for a therapeutic study.[\[4\]\[15\]](#)
- Outcome Measures:
  - Monitor proteinuria weekly.
  - Measure serum levels of anti-dsDNA antibodies.
  - At the end of the study, weigh spleens and lymph nodes.
  - Perform histological analysis of the kidneys to assess nephritis severity, including T cell infiltration, mesangial expansion, and glomerular sclerosis.[\[5\]](#)

## In Vitro Assays

This assay determines the potency of a compound to activate G protein-coupled receptors.

- Materials: Cell membranes expressing the human S1P receptor subtypes, [<sup>35</sup>S]GTPyS, GDP, and the test compound (**Amiselimod-P**).
- Procedure:
  - Incubate the cell membranes with varying concentrations of **Amiselimod-P** and a fixed concentration of GDP in an assay buffer.
  - Initiate the reaction by adding [<sup>35</sup>S]GTPyS.
  - After incubation, separate the bound from free [<sup>35</sup>S]GTPyS by filtration through a glass fiber filter plate.
  - Measure the radioactivity on the filters using a scintillation counter.
  - Calculate the EC<sub>50</sub> value, which is the concentration of the compound that produces 50% of the maximal response.

This assay measures the increase in intracellular calcium upon GPCR activation, typically for Gq-coupled receptors. While S1P1 is primarily Gi-coupled, this assay can be used with cells co-expressing promiscuous G-proteins or for other S1P receptor subtypes.[16]

- Materials: Cells expressing the target S1P receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the test compound (**Amiselimod-P**).
- Procedure:
  - Plate the cells in a microplate and load them with the fluorescent calcium dye.
  - Add varying concentrations of **Amiselimod-P** to the wells.
  - Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
  - Determine the EC<sub>50</sub> value from the dose-response curve.

This assay directly measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

- Cells: Acutely isolated human atrial myocytes.
- Procedure:
  - Use the whole-cell patch-clamp technique to record ion channel currents.
  - Apply a voltage-clamp protocol to the myocyte.
  - Perfusion the cell with varying concentrations of **Amiselimod-P**.
  - Measure the resulting increase in the inwardly rectifying potassium current.
  - Calculate the EC50 value for GIRK channel activation from the concentration-response data.

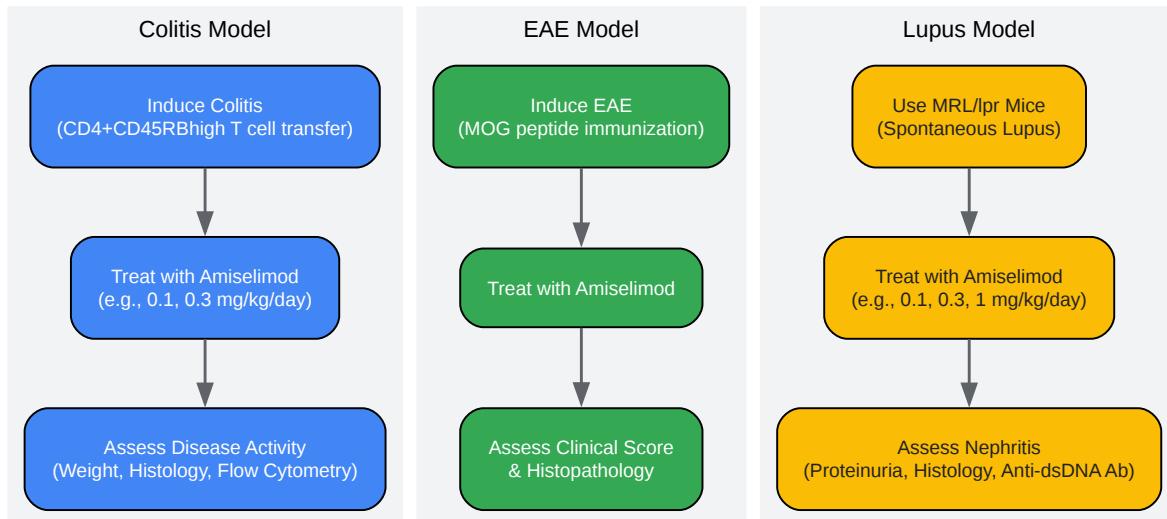
## Clinical Trial Methodologies

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with relapsing-remitting multiple sclerosis.
- Intervention: Oral **Amiselimod** (0.1, 0.2, or 0.4 mg daily) or placebo for 24 weeks.
- Primary Endpoint: Total number of gadolinium-enhancing T1-weighted lesions on brain MRI from weeks 8 to 24.
- MRI Protocol:
  - Brain MRI scans were performed at baseline and at regular intervals (e.g., every 4-8 weeks).
  - The imaging protocol included T1-weighted sequences before and after the administration of a gadolinium-based contrast agent, as well as T2-weighted and FLAIR sequences.
  - The number and volume of new and enlarging T2 lesions and gadolinium-enhancing lesions were quantified by trained analysts, often at a central reading facility to ensure consistency.

- Secondary Endpoints: Annualized relapse rate, time to disability progression, and safety and tolerability.
- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[\[17\]](#)
- Participants: Patients with active, mild to moderate ulcerative colitis.
- Intervention: Oral **Amiselimod** or placebo for 12 weeks.
- Primary Endpoint: Change from baseline in the modified Mayo score at week 12.
- Key Assessments:
  - Modified Mayo Score: A composite score assessing stool frequency, rectal bleeding, and findings on endoscopy.
  - Endoscopy: Performed at baseline and week 12 to assess mucosal inflammation.
  - Clinical Remission: Defined by specific criteria related to the components of the Mayo score.
- Safety Monitoring: Included regular monitoring of lymphocyte counts and cardiac function.

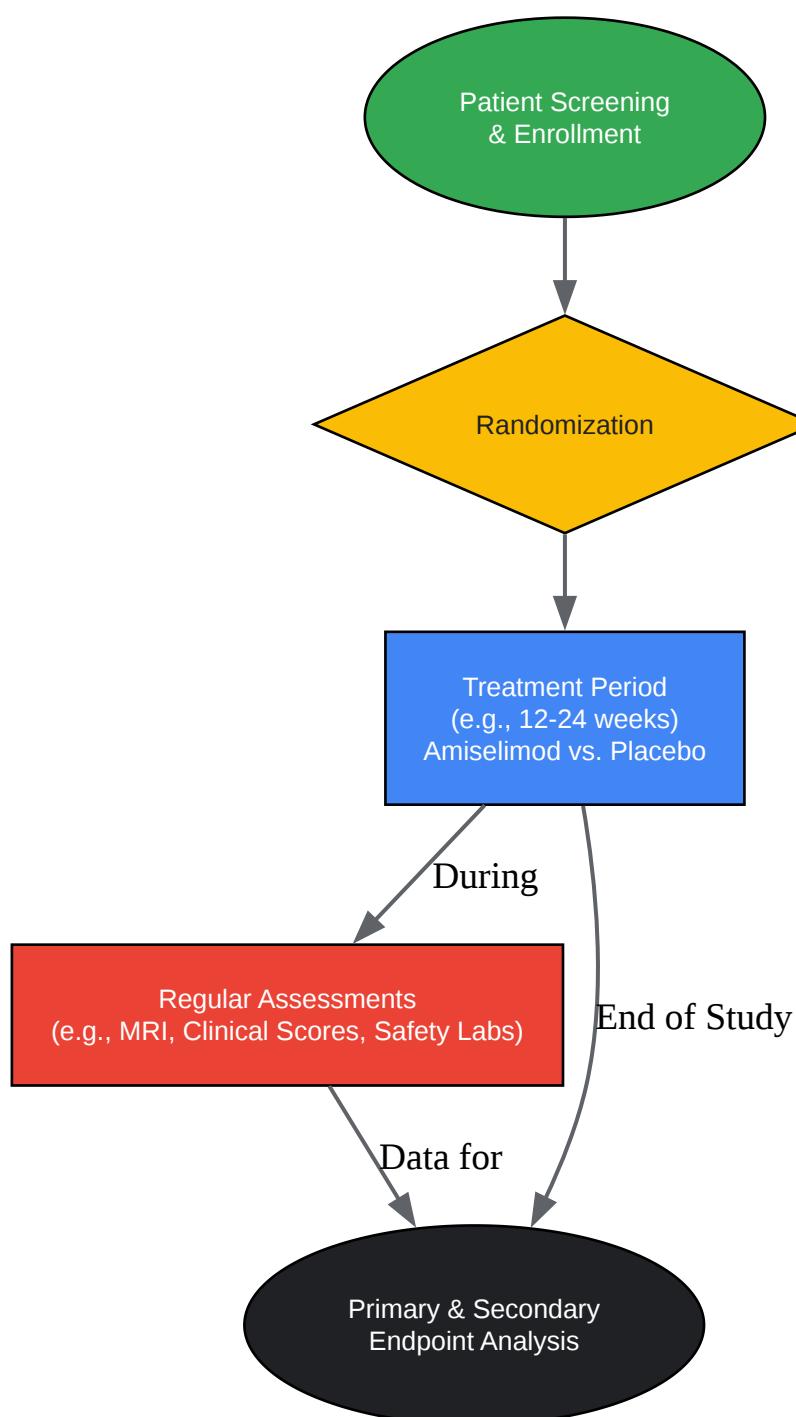
## Experimental Workflows

The following diagrams illustrate the workflows for key experimental and clinical research processes involving **Amiselimod**.



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**Figure 2:** Workflow for Preclinical Efficacy Studies of **Amiselimod**.



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**Figure 3:** Generalized Workflow for a Phase 2 Clinical Trial of **Amiselimod**.

## Conclusion

**Amiselimod** is a promising selective S1P1 receptor modulator with a well-defined mechanism of action and a favorable safety profile. The data from preclinical and clinical studies demonstrate its potential as a therapeutic agent for a range of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and research workflows. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of **Amiselimod** in autoimmune and inflammatory disorders.

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